molecular formula C10H12FN5Na3O13P3 B10854569 Fludarabine triphosphate (trisodium)

Fludarabine triphosphate (trisodium)

Cat. No.: B10854569
M. Wt: 591.12 g/mol
InChI Key: ABCNYMXTKKBAHQ-ABDPYLPCSA-K
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Description

F-ara-ATP (trisodium) is the active triphosphate form of fludarabine, a purine nucleoside analog. Fludarabine is primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma. F-ara-ATP (trisodium) is known for its potent inhibitory effects on DNA synthesis, making it a critical component in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of F-ara-ATP (trisodium) involves the phosphorylation of fludarabine. Fludarabine is first converted to its monophosphate form by the enzyme deoxycytidine kinase. This is followed by further phosphorylation to the diphosphate and finally to the triphosphate form, F-ara-ATP. The reaction conditions typically involve the use of specific kinases and ATP as a phosphate donor .

Industrial Production Methods: Industrial production of F-ara-ATP (trisodium) follows a similar pathway but on a larger scale. The process involves the use of recombinant enzymes to catalyze the phosphorylation steps efficiently. The final product is purified using chromatographic techniques to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions: F-ara-ATP (trisodium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where it incorporates into DNA and RNA strands .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

F-ara-ATP (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

F-ara-ATP (trisodium) exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA strands during replication, leading to chain termination. This incorporation inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, ultimately preventing further DNA synthesis and leading to cell death. Additionally, F-ara-ATP can be incorporated into RNA, inhibiting transcription processes .

Comparison with Similar Compounds

    Cytarabine triphosphate: Another nucleoside analog used in cancer therapy.

    Gemcitabine triphosphate: Similar in structure and function, used in the treatment of various cancers.

Comparison:

F-ara-ATP (trisodium) stands out due to its dual action on both DNA and RNA synthesis, making it a potent chemotherapeutic agent.

Properties

Molecular Formula

C10H12FN5Na3O13P3

Molecular Weight

591.12 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1

InChI Key

ABCNYMXTKKBAHQ-ABDPYLPCSA-K

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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